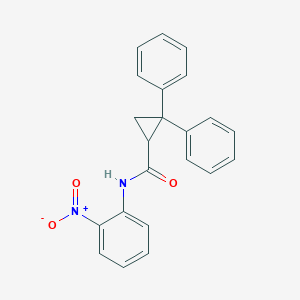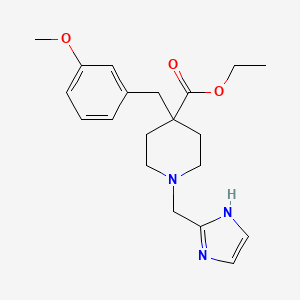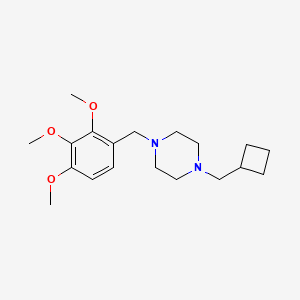
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide, also known as NPDPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamide derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, studies have suggested that it may exert its biological activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been reported to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. Additionally, its synthetic route is relatively simple, making it easily accessible for research purposes. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide. One potential area of study is its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthetic routes and modifications to improve its solubility and bioavailability are also areas of interest.
Synthesemethoden
The synthesis of N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with benzyl bromide in the presence of potassium carbonate to form N-benzyl-2-nitroaniline. This intermediate is then reacted with 2,2-diphenylcyclopropanecarboxylic acid in the presence of triethylamine to yield N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-nitrophenyl)-2,2-diphenylcyclopropanecarboxamide has also been found to possess antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(23-19-13-7-8-14-20(19)24(26)27)18-15-22(18,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJHFCREQHAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)


![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)
